Ethyl (5-oxooxolan-2-ylidene)acetate
Description
Ethyl (5-oxooxolan-2-ylidene)acetate is an α,β-unsaturated ester featuring a γ-lactone (oxolane) ring substituted with a ketone at position 5 and a conjugated exocyclic double bond at position 2. The compound’s structure combines a reactive ylidene moiety with the ester functional group, making it a versatile intermediate in organic synthesis. Its reactivity is influenced by the electron-withdrawing effects of the ketone and ester groups, which polarize the double bond, enabling participation in cycloadditions, Michael additions, and other conjugate addition reactions .
Properties
CAS No. |
57691-01-7 |
|---|---|
Molecular Formula |
C8H10O4 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
ethyl 2-(5-oxooxolan-2-ylidene)acetate |
InChI |
InChI=1S/C8H10O4/c1-2-11-8(10)5-6-3-4-7(9)12-6/h5H,2-4H2,1H3 |
InChI Key |
YCOTUWWUQHEZQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1CCC(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (5-oxooxolan-2-ylidene)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with an appropriate aldehyde under acidic or basic conditions. The reaction typically proceeds via a condensation mechanism, forming the desired product after subsequent cyclization and esterification steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize catalysts to enhance reaction rates and yields. The choice of solvent, temperature, and pressure conditions are optimized to ensure efficient production while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-oxooxolan-2-ylidene)acetate undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Alcohol.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl (5-oxooxolan-2-ylidene)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl (5-oxooxolan-2-ylidene)acetate involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or interfering with cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Ylidene Esters
Ethyl 2-(2-oxoindolin-3-ylidene)acetate
- Structure : Indole-derived ylidene ester with a fused benzene ring.
- Key Differences: The indole core introduces aromaticity and planar rigidity, enhancing stability compared to the non-aromatic oxolane ring in Ethyl (5-oxooxolan-2-ylidene)acetate. This structural difference impacts photophysical properties and reactivity in visible-light-mediated reactions .
- Applications: Widely used in asymmetric organocatalysis and [3+2] cycloadditions due to its extended conjugation .
Ethyl 2-(oxetan-3-ylidene)acetate
- Structure : Features a 4-membered oxetane ring instead of a 5-membered oxolane.
- The absence of a ketone group reduces electron withdrawal, altering regioselectivity in nucleophilic attacks .
Ethyl-2-(4-oxothiazol-5(4H)-ylidene)acetate derivatives (e.g., Compound 7f)
- Structure : Incorporates a thiazole ring with a 2,4-dichlorophenyl and 4-methoxyphenyl substituent.
- Key Differences : The thiazole heterocycle introduces sulfur, which modifies electronic properties (e.g., increased dipole moments) and biological activity. Compound 7f exhibits potent alkaline phosphatase inhibition (IC₅₀ = 0.85 µM), attributed to its halogenated aryl groups .
Functional Group Variations
Ethyl 2-amino-2-(oxolan-3-yl)acetate
- Structure: Oxolane ring with an amino group instead of a ylidene bond.
- Key Differences: The amino group imparts nucleophilicity, enabling participation in peptide coupling or Schiff base formation. The lack of conjugation reduces utility in cycloadditions .
Ethyl α-phenylacetoacetate
- Structure : A β-keto ester with a phenyl substituent.
- Key Differences: The β-keto group facilitates keto-enol tautomerism, enabling Claisen condensations. Unlike this compound, it lacks heterocyclic strain, limiting ring-forming reactivity .
Physicochemical and Reactivity Comparison
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